molecular formula C7H6N2O4 B3251819 4-Methyl-3-nitropyridine-2-carboxylic acid CAS No. 21203-65-6

4-Methyl-3-nitropyridine-2-carboxylic acid

Cat. No.: B3251819
CAS No.: 21203-65-6
M. Wt: 182.13 g/mol
InChI Key: UQJNKAVEAYQNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-nitropyridine-2-carboxylic acid is an organic compound belonging to the class of nitropyridines It is characterized by a pyridine ring substituted with a methyl group at the 4-position, a nitro group at the 3-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-nitropyridine-2-carboxylic acid typically involves the nitration of 4-methylpyridine-2-carboxylic acid. One common method is the reaction of 4-methylpyridine-2-carboxylic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Methyl-3-aminopyridine-2-carboxylic acid.

    Substitution: Various substituted pyridine derivatives.

    Oxidation: 4-Carboxy-3-nitropyridine-2-carboxylic acid.

Scientific Research Applications

4-Methyl-3-nitropyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitropyridine-2-carboxylic acid depends on its chemical reactivity. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the pyridine ring. The carboxylic acid group can form hydrogen bonds, influencing the compound’s solubility and interaction with other molecules. These properties make it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Nitropyridine-2-carboxylic acid: Lacks the methyl group at the 4-position.

    4-Methyl-2-nitropyridine-3-carboxylic acid: Has a different arrangement of the nitro and carboxylic acid groups.

    4-Methyl-3-aminopyridine-2-carboxylic acid: The nitro group is reduced to an amino group.

Uniqueness

4-Methyl-3-nitropyridine-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a nitro group and a carboxylic acid group on the pyridine ring allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-methyl-3-nitropyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-4-2-3-8-5(7(10)11)6(4)9(12)13/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJNKAVEAYQNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268681
Record name 4-Methyl-3-nitro-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21203-65-6
Record name 4-Methyl-3-nitro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21203-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-nitro-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-nitropyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-nitropyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Methyl-3-nitropyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Methyl-3-nitropyridine-2-carboxylic acid
Reactant of Route 5
4-Methyl-3-nitropyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Methyl-3-nitropyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.